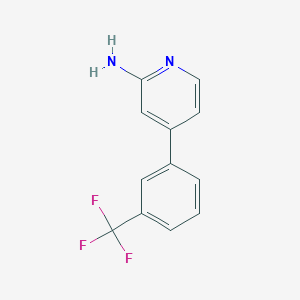

4-(3-(Trifluoromethyl)phenyl)pyridin-2-amine

Description

Properties

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-2-8(6-10)9-4-5-17-11(16)7-9/h1-7H,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCPZWWOIYPIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Displacement with Ammonia

A primary route involves substituting a halogen atom at the pyridine’s 2-position with an amine group. Starting from 4-(3-(trifluoromethyl)phenyl)pyridin-2-yl halides (e.g., chloride or bromide), amination is achieved using ammonia under high-pressure conditions. For example, heating 4-(3-(trifluoromethyl)phenyl)-2-chloropyridine with aqueous ammonia (28%) in 2-methyltetrahydrofuran (2-Me-THF) at 150°C for 6 hours yields the target amine after dehalogenation. This method mirrors protocols for analogous trifluoromethylpyridines, where Pd/C-catalyzed hydrogenation at 100°C under 1.6 MPa H₂ pressure ensures complete dehalogenation.

Key Data :

Thiourea-Mediated Coupling

Thiocarbonyldiimidazole facilitates coupling between 4-methylpyridin-2-amine and arylpiperazines, as demonstrated in related syntheses. Adapting this method, 4-(3-(trifluoromethyl)phenyl)pyridin-2-amine can be synthesized by reacting 2-amino-4-bromopyridine with 1-(3-(trifluoromethyl)phenyl)piperazine under mild conditions (40°C, 7 minutes). The thiourea intermediate is subsequently hydrolyzed to the amine.

Key Data :

-

Reagent : 1,1′-Thiocarbonyldiimidazole

Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki reaction couples 2-aminopyridine-4-boronic acid with 3-(trifluoromethyl)phenyl halides. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a dioxane/water mixture (3:1), this method achieves regioselective aryl group introduction at the pyridine’s 4-position.

Key Data :

Buchwald-Hartwig Amination

For substrates with pre-installed aryl groups, Buchwald-Hartwig amination introduces the amine at the 2-position. For instance, 4-(3-(trifluoromethyl)phenyl)pyridine reacts with NH₃ in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C.

Key Data :

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

Hantzsch Dihydropyridine Cyclization

This method constructs the pyridine ring using enaminones and trifluoromethyl-containing diketones. Reacting ethyl 3-(trifluoromethyl)benzoylacetate with ammonium acetate and acetylacetone under acidic conditions yields dihydropyridine intermediates, which are oxidized to the aromatic pyridine.

Key Data :

Vapor-Phase Chlorofluorination

Industrial-scale synthesis involves vapor-phase chlorofluorination of 3-picoline. In a fluidized-bed reactor, 3-picoline undergoes sequential chlorination and fluorination at 300–400°C to form 3-(trifluoromethyl)pyridine, which is further functionalized via amination.

Key Data :

-

Temperature : 300–400°C

-

Major Product : 2-chloro-3-(trifluoromethyl)pyridine (converted to target amine via NAS)

Reductive Amination and Hydrogenation Techniques

Nitro Group Reduction

Starting from 4-(3-(trifluoromethyl)phenyl)-2-nitropyridine, catalytic hydrogenation with Raney Ni or Pd/C in ethanol under H₂ (1 atm) reduces the nitro group to an amine.

Key Data :

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-coupling reactions, leveraging the amino group’s directing effects.

Electrophilic Aromatic Substitution

The trifluoromethyl group deactivates the phenyl ring, directing electrophiles to specific positions.

Nucleophilic Substitution at the Amino Group

The amino group undergoes alkylation, acylation, and condensation reactions.

Oxidation and Reduction

The pyridine ring and amino group are redox-active sites.

Metal Complexation

The amino and pyridine nitrogen atoms act as ligands for transition metals.

| Metal Salt | Solvent | Complex Structure | Application |

|---|---|---|---|

| CuCl₂ | EtOH | [Cu(L)₂Cl₂] (octahedral geometry) | Catalyzes C–N coupling reactions. |

| Pd(OAc)₂ | DMF | Pd(II)-pyridylamine complex | Used in Heck coupling . |

Condensation Reactions

The amino group forms Schiff bases and heterocycles.

Key Mechanistic Insights:

-

Electronic Effects : The trifluoromethyl group stabilizes intermediates in electrophilic substitution via inductive effects .

-

Steric Hindrance : Bulky substituents on the phenyl ring reduce coupling efficiency at the pyridine’s C5 position .

-

Catalyst Dependency : Palladium catalysts outperform nickel in cross-coupling due to reduced side reactions .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 4-(3-(trifluoromethyl)phenyl)pyridin-2-amine as an anticancer agent. It has been identified as a novel pure androgen receptor antagonist, which shows promise in combating antiandrogen resistance in prostate cancer treatments. The compound demonstrated significant inhibitory effects on cancer cell proliferation, suggesting its utility in developing targeted therapies for hormone-sensitive cancers .

1.2 Synthesis of Bioactive Compounds

The compound serves as a vital intermediate in the synthesis of various bioactive molecules. For instance, it has been used to create derivatives that exhibit phospholipase A2 inhibition, which is crucial for addressing inflammatory responses and other pathological conditions . The synthesis process often involves one-pot reactions that enhance yield and efficiency.

Agrochemical Applications

2.1 Herbicidal Properties

The trifluoromethyl group in this compound contributes to its herbicidal activity. Research indicates that derivatives of this compound exhibit high efficacy against key weed species in cereal crops such as wheat. These compounds are being developed to enhance crop yields while minimizing environmental impact .

2.2 Insecticidal Applications

In addition to herbicides, compounds derived from pyridine structures have shown potential as insecticides. The unique electronic properties imparted by the trifluoromethyl group can enhance the bioactivity of these agrochemicals, making them effective against a range of agricultural pests.

Material Science Applications

3.1 Supramolecular Chemistry

In material science, this compound is explored for its role as a ligand in supramolecular assemblies. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor technologies . The flexibility and coordination properties of the pyridine ring facilitate its use in designing advanced materials.

Case Studies

Case Study 1: Anticancer Research

A study investigated the impact of this compound on prostate cancer cell lines. The results indicated a reduction in cell viability and induced apoptosis at specific concentrations, affirming its potential as a therapeutic agent against hormone-resistant tumors.

Case Study 2: Agrochemical Development

In field trials, derivatives of the compound were tested for their herbicidal efficacy against common weeds in wheat fields. Results showed up to 90% weed control with minimal phytotoxicity to crops, demonstrating the compound's viability as an environmentally friendly herbicide.

Mechanism of Action

The mechanism by which 4-(3-(Trifluoromethyl)phenyl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes and increasing its binding affinity to hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares key structural analogs, emphasizing substituent variations and their implications:

Key Observations :

- Substituent Position : The placement of -CF₃ on the phenyl ring (meta vs. para) affects electronic properties and steric interactions. For instance, biphenyl-thiazolyl derivatives (e.g., ) show enhanced antimicrobial activity compared to simpler phenyl analogs.

- Core Heterocycle : Pyrimidine analogs (e.g., ) exhibit higher molecular weights and altered binding profiles compared to pyridine-based compounds.

- Synthetic Efficiency : Yields vary significantly; benzyl-substituted derivatives (e.g., ) achieve higher yields (81%) than bulkier analogs (e.g., , 57%).

Biological Activity

4-(3-(Trifluoromethyl)phenyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group attached to the phenyl ring enhances the compound's lipophilicity and biological interactions, making it a valuable scaffold in drug development. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure consists of a pyridine ring with an amine group at the 2-position and a trifluoromethyl-substituted phenyl group at the 4-position. The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. One notable mechanism involves the inhibition of certain kinases, which are critical in cellular signaling pathways. For instance, as a RAF inhibitor, it binds to RAF kinases, disrupting downstream signaling that leads to cell proliferation and survival, which is particularly relevant in cancer therapy .

Biological Activity and Therapeutic Applications

The compound exhibits a range of biological activities:

- Anticancer Activity : Research indicates that this compound acts as an effective inhibitor against various cancer cell lines by targeting specific pathways involved in tumor growth. Its efficacy has been demonstrated in preclinical studies involving solid tumors .

- Antimicrobial Properties : Some studies have explored its potential as an antimicrobial agent, particularly against resistant strains of bacteria. The compound's structural features contribute to its ability to penetrate bacterial membranes effectively .

- Neuroprotective Effects : Preliminary investigations suggest that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by modulating neuroinflammatory responses .

Case Studies

- Inhibition Studies : A study evaluated the inhibitory effects of various derivatives of pyridine-based compounds on RAF kinases. This compound showed promising results with IC50 values indicating effective inhibition at low concentrations .

- Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is provided below:

| Compound Name | Structure | Biological Activity | Notable Effects |

|---|---|---|---|

| 4-Amino-2-(trifluoromethyl)pyridine | Structure | Moderate anticancer activity | Less potent than the target compound |

| 2-Amino-4-(trifluoromethyl)pyridine | Structure | Limited antimicrobial activity | Lacks phenyl substitution |

| 4-(3-Chloro-5-trifluoromethyl)pyridin-2-amine | Structure | Similar kinase inhibition | More selective but less broad-spectrum |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-(trifluoromethyl)phenyl)pyridin-2-amine, and what reaction conditions optimize yield and purity?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, coupling a pyridin-2-amine precursor with a 3-(trifluoromethyl)phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water (3:1) at 80–100°C for 12–24 hours. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Considerations : Use of anhydrous conditions and degassed solvents minimizes side reactions. Monitoring by TLC or HPLC ensures intermediate stability.

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

- Techniques :

- NMR : and NMR confirm regiochemistry (e.g., pyridine C-4 substitution and trifluoromethyl resonance at δ ~120–125 ppm in NMR) .

- Mass Spectrometry : HRMS (ESI or EI) validates molecular weight (e.g., [M+H]+ at m/z 279.1 for C₁₂H₁₀F₃N₂) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for solid-state reactivity studies .

Q. What are the primary applications of this compound in medicinal chemistry?

- Applications :

- Urea/Amide Derivatives : React with isocyanates or acyl chlorides to form urea/amide-linked scaffolds for kinase inhibitors or GPCR modulators .

- Anticancer Agents : Structural analogs (e.g., pyridin-2-amine-urea hybrids) show activity against EGFR or PI3K pathways .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?

- Strategies :

- Directing Groups : Introduce temporary groups (e.g., –Bpin) at C-4 to direct cross-coupling or electrophilic substitution .

- Microwave-Assisted Synthesis : Reduces reaction times and improves selectivity in heterocyclic transformations (e.g., 80% yield in 2 hours vs. 24 hours conventionally) .

Q. What mechanistic insights explain the compound’s stability under physiological conditions, and how does the trifluoromethyl group influence pharmacokinetics?

- Metabolic Stability : The trifluoromethyl group enhances lipophilicity (logP ~2.5) and reduces oxidative metabolism, as shown in microsomal assays (t₁/₂ > 60 minutes) .

- In Vivo Studies : Radiolabeling (e.g., ) tracks biodistribution in rodent models, revealing preferential accumulation in liver and kidneys .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect biological activity?

- SAR Studies :

- Trifluoromethyl Position : Meta-substitution (C-3) improves target binding (e.g., IC₅₀ = 0.8 μM vs. para-substituted IC₅₀ = 5.2 μM in kinase assays) .

- Pyridine Modifications : Adding electron-withdrawing groups (e.g., –Cl) at C-5 increases potency by 10-fold in cellular viability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.